molecular formula C17H22N2O4 B2377229 1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene CAS No. 329079-55-2

1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene

Cat. No.: B2377229
CAS No.: 329079-55-2
M. Wt: 318.373
InChI Key: XXVIMRQTPCMYIX-JXAWBTAJSA-N
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Description

1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene is a nitroaromatic compound featuring a 4-(tert-butyl)cyclohexylidenaminooxycarbonyl substituent attached to a 3-nitrobenzene core. This structure combines steric bulk from the tert-butyl group, conformational flexibility from the cyclohexyliden moiety, and electronic effects from the nitro and carbonyl groups.

Properties

IUPAC Name

[(4-tert-butylcyclohexylidene)amino] 3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)13-7-9-14(10-8-13)18-23-16(20)12-5-4-6-15(11-12)19(21)22/h4-6,11,13H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVIMRQTPCMYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N2O4C_{17}H_{22}N_{2}O_{4}, with a molecular weight of approximately 306.37 g/mol. The structure features a tert-butyl group, which is known to influence the lipophilicity and metabolic stability of compounds in medicinal chemistry.

PropertyValue
Molecular FormulaC17H22N2O4C_{17}H_{22}N_{2}O_{4}
Molecular Weight306.37 g/mol
Boiling PointPredicted: 396.1 °C
DensityPredicted: 1.04 g/cm³

Research indicates that the biological activity of this compound may be attributed to its structural components, particularly the tert-butyl group and the nitrobenzene moiety. These groups are known to interact with various biological targets, including enzymes and receptors.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating the antifungal properties of related compounds showed that modifications in the structure significantly impacted their efficacy against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. The presence of the tert-butyl group enhanced lipophilicity, which is often correlated with increased membrane permeability and bioactivity .
  • Cytotoxicity : In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 31 μM for a related compound, suggesting moderate effectiveness in inhibiting cell proliferation .
  • Metabolic Stability : The metabolic stability of this compound was assessed by comparing it to analogues lacking the tert-butyl group. Results indicated that while some modifications led to decreased stability, others preserved or even enhanced metabolic resistance, indicating the importance of structural features in drug design .

Table 2: Biological Activity Summary

Activity TypeObservations
AntifungalEffective against T. mentagrophytes, T. rubrum
CytotoxicityIC50 = 31 μM (moderate effectiveness)
Metabolic StabilityVariable; some analogues showed enhanced stability

Comparison with Similar Compounds

Structural Comparisons

The target compound shares key structural motifs with several nitroaromatic derivatives documented in the evidence:

Compound Key Structural Features Evidence Reference
1-[bis(p-toluenesulfonyl)amino]-3-nitrobenzene (C27H25N3O8S3) Three toluenesulfonyl groups, nitrobenzene core, hydrogen-bonded 2D network
1-({4-[(3-nitrobenzyl)oxy]benzyl}amino)-2,3-dihydro-1H-indene-1-carboxamide Nitrobenzyloxy group, anti-convulsant activity (ED50 = 0.0143 mmol/kg)
4-(tert-Butyl)-N-(4-chloro-3-methoxyphenyl)benzamide tert-Butyl group, benzamide linkage, synthesized via nickel catalysis
1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid tert-Butyloxycarbonyl (Boc) group, cyclohexane ring, carboxylic acid functionality

Key Observations :

  • The tert-butyl group in the target compound (shared with and ) likely enhances steric hindrance, influencing reactivity and crystal packing.
  • The cyclohexylidenaminooxycarbonyl group introduces conformational flexibility, akin to the indene-carboxamide framework in .
Crystallographic and Physicochemical Data
Parameter Target Compound (Inferred) 1-[bis(p-toluenesulfonyl)amino]-3-nitrobenzene Anti-Convulsant Carboxamide
Crystal System Likely triclinic or monoclinic Triclinic (P1) Triclinic (P1)
Hydrogen Bonding C–H···O, N–H···O expected Four C–H···O bonds (2.95 Å, 129°) N–H···O, N–H···Cl networks
Unit Cell Volume ~1300–1400 ų 1409.8 ų 1301.4 ų

Note: The target compound’s tert-butyl group may increase unit cell volume compared to due to steric demands.

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